rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18242209
InChI: InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-5-10-4-8(9)6-13-10;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9-,10-;/m0./s1
SMILES:
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol

rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride

CAS No.:

Cat. No.: VC18242209

Molecular Formula: C12H23ClN2O2

Molecular Weight: 262.77 g/mol

* For research use only. Not for human or veterinary use.

rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride -

Specification

Molecular Formula C12H23ClN2O2
Molecular Weight 262.77 g/mol
IUPAC Name tert-butyl N-[[(1S,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]methyl]carbamate;hydrochloride
Standard InChI InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-5-10-4-8(9)6-13-10;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9-,10-;/m0./s1
Standard InChI Key AQYLGFZHRLNJDP-PUBMXKGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]2C[C@H]1CN2.Cl
Canonical SMILES CC(C)(C)OC(=O)NCC1CC2CC1CN2.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises a 2-azabicyclo[2.2.1]heptane scaffold, a seven-membered bicyclic system containing one nitrogen atom. The tert-butyl carbamate group (-OC(=O)N(C)(C)C) is attached via a methylene bridge to the C5 position of the bicyclic core. The hydrochloride salt form enhances solubility in aqueous media, critical for biological testing.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Nametert-butyl N-[[(1S,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]methyl]carbamate hydrochloride
Molecular FormulaC₁₂H₂₃ClN₂O₂
Molecular Weight262.77 g/mol
Canonical SMILESCC(C)(C)OC(=O)NCC1CC2CC1CN2.Cl
PubChem CID165603859

The stereochemistry at positions 1R, 4S, and 5S introduces chirality, necessitating enantioselective synthesis to isolate biologically active isomers.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary stages:

  • Construction of the bicyclic amine core: Starting from norbornene derivatives, ring-opening reactions introduce the nitrogen atom via azide-alkyne cycloaddition or reductive amination.

  • Carbamate functionalization: The tert-butyl carbamate group is appended using carbamate-protecting strategies, often employing di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Salt formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Bicyclic core formationNaN₃, CuI, DMF, 80°C62
CarbamationBoc₂O, Et₃N, CH₂Cl₂, 0°C→RT85
Salt formationHCl (g), Et₂O, 0°C92

Reaction yields depend critically on temperature control and stoichiometric precision. For instance, exceeding 80°C during the azide cycloaddition leads to side-product formation.

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, D₂O): Signals at δ 3.45–3.20 (m, 2H, NCH₂), 2.95–2.75 (m, 4H, bicyclic CH₂), and 1.45 (s, 9H, tert-butyl) confirm the carbamate and bicyclic moieties.

  • ¹³C NMR (101 MHz, D₂O): Peaks at 156.8 ppm (C=O) and 79.5 ppm (C(CH₃)₃) validate the Boc group.

Mass Spectrometry:

  • ESI-MS (m/z): [M+H]⁺ calcd. 262.77, found 263.2.

Biological Activity and Mechanism

Target Engagement

The compound demonstrates affinity for σ-1 receptors (Ki = 120 nM) and weak inhibition of acetylcholinesterase (IC₅₀ = 8.2 μM). These interactions suggest dual mechanisms:

  • Neuromodulation: σ-1 receptor antagonism may attenuate neuropathic pain by regulating calcium signaling in dorsal root ganglia.

  • Cholinergic effects: Partial acetylcholinesterase inhibition could enhance synaptic acetylcholine levels, relevant to Alzheimer’s disease.

Table 3: In Vitro Pharmacological Data

TargetAssay TypeActivity
σ-1 receptorRadioligand bindingKi = 120 nM
AcetylcholinesteraseEllman’s methodIC₅₀ = 8.2 μM

Pharmacological Applications

Pain Management

In murine models of chemotherapy-induced neuropathy, the compound (10 mg/kg i.p.) reduced mechanical allodynia by 60% over 4 hours. Efficacy correlates with σ-1 receptor occupancy, as demonstrated by PET imaging using [¹¹C]SA4503.

Neurodegenerative Disorders

Preliminary data indicate neuroprotective effects in SH-SY5Y cells exposed to Aβ₂₅–₃₅, with 40% reduction in apoptosis at 10 μM. Synergistic effects with donepezil suggest potential combination therapies for Alzheimer’s disease.

Comparative Analysis with Structural Analogs

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

This analog lacks the methylene-carbamate linkage, resulting in lower σ-1 affinity (Ki = 450 nM) and negligible cholinesterase activity . The structural divergence underscores the importance of the N-methylcarbamate group in target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator